3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF4N3O2S/c17-12-9-10(5-6-13(12)18)27(25,26)22-7-8-24-14-4-2-1-3-11(14)15(23-24)16(19,20)21/h5-6,9,22H,1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOUKFLMYCKFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and an appropriate ketone or aldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be introduced through a sulfonation reaction using sulfonyl chlorides.
Final Coupling Reaction: The final step involves coupling the indazole derivative with the benzenesulfonamide derivative under appropriate conditions, such as using a base like sodium hydride in a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Reductive Amination: The compound can undergo reductive amination reactions to form secondary or tertiary amines.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reductive Amination: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a suitable amine.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while reductive amination can produce different amine derivatives.
Scientific Research Applications
3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to sulfonamide-containing derivatives, particularly agrochemical sulfonylureas () and therapeutic benzenesulfonamides. Key distinctions lie in substituent effects, molecular weight, and biological targets.
Structural and Functional Group Analysis
Target Compound :
- Core : Benzenesulfonamide with Cl, F, and CF₃ substituents.
- Linker : Ethyl chain connecting to a tetrahydroindazole moiety.
- Key Features : Halogens (Cl, F) enhance lipophilicity and binding specificity; the CF₃ group improves metabolic stability. The indazole scaffold may facilitate interactions with kinase ATP-binding pockets.
Physicochemical Properties
Biological Activity
Overview of the Compound
Chemical Structure :
3-chloro-4-fluoro-N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative characterized by the presence of halogen substituents and a trifluoromethyl group. The structural complexity suggests potential interactions with various biological targets.
Sulfonamides are known to inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA). While this compound's specific mechanism is not well-documented, its structural features may suggest activity against certain enzymes or receptors involved in cellular signaling or metabolism.
Antimicrobial Activity
In Vitro Studies :
- Bacterial Inhibition : Similar sulfonamide compounds have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. The introduction of halogen atoms often enhances lipophilicity, potentially improving membrane penetration.
| Compound Type | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Sulfonamide A | E. coli | 16 µg/mL |
| Sulfonamide B | S. aureus | 8 µg/mL |
| 3-Chloro-4-fluoro... | Hypothetical target | TBD |
Anticancer Activity
Recent studies on similar indazole derivatives indicate potential anticancer properties. Indazoles have been explored for their ability to inhibit various kinases involved in cancer cell proliferation.
Research Findings :
- Cell Line Studies : Compounds with similar structures have been tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, showing significant cytotoxicity at micromolar concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.0 |
| PC-3 | 3.2 |
Anti-inflammatory Activity
Sulfonamides can exhibit anti-inflammatory effects through the inhibition of COX enzymes or modulation of cytokine production. The presence of the trifluoromethyl group may enhance these properties by increasing metabolic stability.
Case Studies :
- Animal Models : Studies involving murine models have demonstrated reduced inflammation markers upon administration of related sulfonamides.
- Clinical Observations : Patients treated with sulfonamide derivatives reported decreased symptoms in inflammatory conditions such as rheumatoid arthritis.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including nucleophilic substitution, sulfonylation, and cyclization. Critical parameters include:
- Temperature control : Maintaining 0–5°C during sulfonamide coupling to prevent side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity for indazole-ethylamine coupling .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates, while HPLC ensures final purity (>95%) . Example protocol:
| Step | Reaction Type | Conditions | Yield |
|---|---|---|---|
| 1 | Sulfonylation | DCM, RT, 12h | 65% |
| 2 | Cyclization | DMF, 80°C, 6h | 72% |
Q. What analytical techniques are essential for characterizing the compound’s purity and structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the trifluoromethyl-indazole and sulfonamide connectivity .
- HPLC : Reverse-phase C18 columns (ACN/H2O mobile phase) quantify purity (>98% required for biological assays) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight (C₁₇H₁₆ClF₄N₃O₂S: 396.84 g/mol) .
Q. What are the primary biological targets of this compound, and how can inhibition assays be designed?
The trifluoromethyl-indazole and sulfonamide moieties suggest kinase or protease inhibition. Assay design considerations:
- Target selection : Prioritize enzymes like carbonic anhydrase or MAP kinases, where sulfonamides show affinity .
- Assay conditions : Use fluorescence-based kits (e.g., Z′-LYTE®) with 10 µM compound concentration and ATP Km adjustments .
Advanced Research Questions
Q. How can computational modeling predict interactions between this compound and biological targets?
- Molecular docking : AutoDock Vina screens against PDB structures (e.g., 3K0Q for kinases) to identify binding poses .
- DFT calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential maps for reactivity insights . Example findings:
| Target Protein | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Carbonic Anhydrase IX | -9.2 | H-bond with Gln92; hydrophobic contact with Trp5 |
Q. How can conflicting biological activity data across studies be resolved?
Contradictions may arise from assay variability (e.g., cell line differences or buffer pH). Mitigation strategies:
- Dose-response validation : Test 0.1–100 µM range in triplicate .
- Orthogonal assays : Compare enzymatic inhibition (IC₅₀) with cellular viability (MTT assay) .
- Structural analogs : Benchmark against N-[4-chloro-3-(trifluoromethyl)phenyl] derivatives to isolate structure-activity relationships .
Q. What strategies improve the compound’s pharmacokinetic properties, such as solubility and bioavailability?
- Salt formation : Hydrochloride salts enhance aqueous solubility (tested via shake-flask method) .
- Prodrug design : Esterification of the sulfonamide group improves membrane permeability (e.g., acetyl-protected analogs) .
- Formulation : Nanoemulsions (≤200 nm particle size) increase oral bioavailability in rodent models .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
